molecular formula C9H11ClN2O2S B2430336 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione CAS No. 927995-93-5

2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione

Cat. No.: B2430336
CAS No.: 927995-93-5
M. Wt: 246.71
InChI Key: OTNHGXJKIQCVEM-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a phenyl group substituted with amino and chloro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione typically involves the reaction of 3-amino-4-chloroaniline with thiazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-chlorophenyl)-methanol
  • 3-Amino-3-(4-chlorophenyl)cyclobutanol
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

Compared to similar compounds, 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione stands out due to its unique thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNHGXJKIQCVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927995-93-5
Record name 2-(3-amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione
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